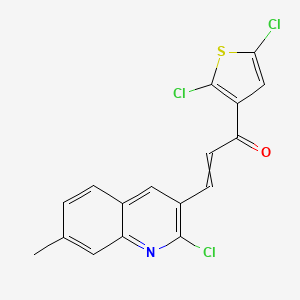
2-Propen-1-one, 3-(2-chloro-7-methyl-3-quinolinyl)-1-(2,5-dichloro-3-thienyl)-, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 3-(2-chloro-7-methyl-3-quinolinyl)-1-(2,5-dichloro-3-thienyl)-, (2E)- is a complex organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound is characterized by its unique structure, which includes a quinoline moiety and a thiophene ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(2-chloro-7-methyl-3-quinolinyl)-1-(2,5-dichloro-3-thienyl)-, (2E)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate aldehyde and ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline and thiophene derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Major Products
Oxidation Products: Quinoline and thiophene derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with substituted halogen atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine
In medicine, the compound’s derivatives are investigated for their therapeutic potential. Research is ongoing to determine its efficacy in treating various diseases.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-(2-chloro-7-methyl-3-quinolinyl)-1-(2,5-dichloro-3-thienyl)-, (2E)- involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-one, 3-(2-chloro-3-quinolinyl)-1-(2,5-dichloro-3-thienyl)-, (2E)-
- 2-Propen-1-one, 3-(2-chloro-7-methyl-3-quinolinyl)-1-(3-thienyl)-, (2E)-
Uniqueness
The presence of the 2-chloro-7-methyl-3-quinolinyl and 2,5-dichloro-3-thienyl groups in the compound provides it with unique chemical and biological properties
Properties
Molecular Formula |
C17H10Cl3NOS |
|---|---|
Molecular Weight |
382.7 g/mol |
IUPAC Name |
3-(2-chloro-7-methylquinolin-3-yl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H10Cl3NOS/c1-9-2-3-10-7-11(16(19)21-13(10)6-9)4-5-14(22)12-8-15(18)23-17(12)20/h2-8H,1H3 |
InChI Key |
DLEVAYAWMCJTTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=C(SC(=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Aminophenyl)-4-[(4-methoxy-1H-indazol-1-yl)methyl]benzamide](/img/structure/B12632276.png)
![3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12632280.png)
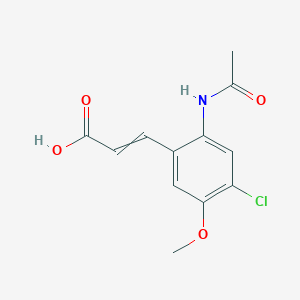
![1-[5-(2,2-Diethoxyethoxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B12632293.png)
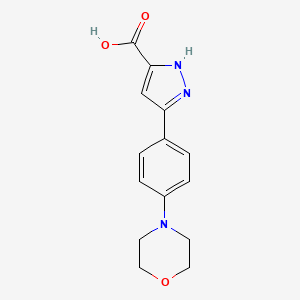

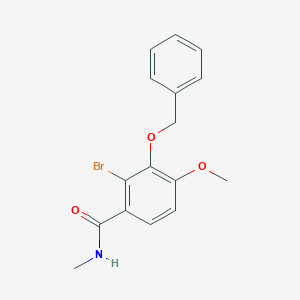
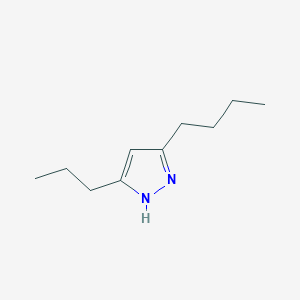
![N-Hydroxy-N~3~-[(pyridin-3-yl)methyl]-beta-alaninamide](/img/structure/B12632338.png)
![tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate](/img/structure/B12632348.png)

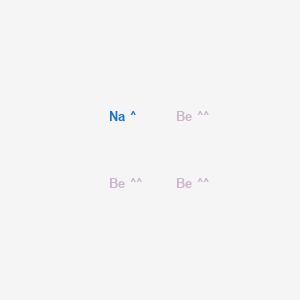
![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile](/img/structure/B12632361.png)
